molecular formula C9H6Cl2N4O B5882574 4-(2,4-dichlorobenzoyl)-4H-1,2,4-triazol-3-amine

4-(2,4-dichlorobenzoyl)-4H-1,2,4-triazol-3-amine

Cat. No. B5882574
M. Wt: 257.07 g/mol
InChI Key: IJJXSBGFULLGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorobenzoyl)-4H-1,2,4-triazol-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DCB-TA and is a member of the triazole family of compounds.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorobenzoyl)-4H-1,2,4-triazol-3-amine is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting the activity of certain enzymes such as carbonic anhydrase and acetylcholinesterase. It has also been suggested that the compound may interact with DNA and RNA, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
4-(2,4-dichlorobenzoyl)-4H-1,2,4-triazol-3-amine has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound exhibits antitumor, antifungal, and antibacterial activities. It has also been shown to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase. In vivo studies have demonstrated that the compound exhibits antitumor activity in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2,4-dichlorobenzoyl)-4H-1,2,4-triazol-3-amine in lab experiments is its versatility. This compound can be used in various fields such as medicinal chemistry, biochemistry, and materials science. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity. Care should be taken when handling and using this compound in lab experiments.

Future Directions

There are several future directions for the study of 4-(2,4-dichlorobenzoyl)-4H-1,2,4-triazol-3-amine. One direction is the development of new derivatives of this compound with improved biological activity and selectivity. Another direction is the study of the compound's interaction with DNA and RNA and its potential applications in gene therapy. Additionally, the use of this compound as a building block for the synthesis of new functional materials is an area of active research. Finally, the development of new synthetic methods for the preparation of this compound and its derivatives is an important area of research in organic chemistry.

Synthesis Methods

The synthesis of 4-(2,4-dichlorobenzoyl)-4H-1,2,4-triazol-3-amine involves the reaction of 2,4-dichlorobenzoyl chloride with 4-amino-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

4-(2,4-dichlorobenzoyl)-4H-1,2,4-triazol-3-amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit antitumor, antifungal, and antibacterial activities. In biochemistry, it has been used as a probe to study the activity of enzymes such as carbonic anhydrase and acetylcholinesterase. In materials science, it has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks and covalent organic frameworks.

properties

IUPAC Name

(3-amino-1,2,4-triazol-4-yl)-(2,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N4O/c10-5-1-2-6(7(11)3-5)8(16)15-4-13-14-9(15)12/h1-4H,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJXSBGFULLGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)N2C=NN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-amino-4H-1,2,4-triazol-4-yl)(2,4-dichlorophenyl)methanone

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